Gibberellin A1
Overview
Description
Gibberellin A1 is a plant hormone found in Phaseolus multiflorus and has growth stimulatory activities . It reverses the inhibition of spinach stem elongation induced by plant growth retardants .
Synthesis Analysis
Gibberellin A1 is synthesized in plants and fungi, with each having different biosynthetic intermediates . For example, G. fujikuroi uses different GA biosynthetic intermediates from those in plants to produce GA 3 . Another class of GA-producing fungus, Phaeosphaeria sp. L487, synthesizes GA 1 using the same intermediates as those in plants .
Molecular Structure Analysis
The molecular formula of Gibberellin A1 is C19H24O6 . The InChI code is InChI=1S/C19H24O6/c1-9-7-17-8-18 (9,24)5-3-10 (17)19-6-4-11 (20)16 (2,15 (23)25-19)13 (19)12 (17)14 (21)22/h10-13,20,24H,1,3-8H2,2H3, (H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 .
Chemical Reactions Analysis
Gibberellin A1 is involved in several chemical reactions. For instance, it is converted from GA 4 in germinating pollen of Pinus attenuata Lemm . Also, it is involved in the GA-induced degradation of SLENDER RICE 1 (SLR1), a DELLA protein that binds to tiller regulator MONOCULUM 1 (MOC1) preventing its degradation .
Physical And Chemical Properties Analysis
Gibberellin A1 is a solid substance soluble in Acetone:Water (1:1), DMSO, and Methanol . Its molecular weight is 348.4 .
Scientific Research Applications
- GA1 is a major hormone active in controlling elongation growth in higher plants (Phinney, 1985).
- It plays a role in seedling growth and development in various plant species, including its effect on staminate flower formation in cucumbers (Hayashi et al., 1971).
- GA1 is involved in several plant growth processes such as inter-node extension, leaf growth, apical dominance, and breaking forms of dormancy (Brian, 1959).
- It regulates pod growth in peas, with its levels correlating with pod size, and influences seed development (García-Martínez et al., 2004).
- GA1 is a product of the GA-producing fungus Phaeosphaeria sp. L487 and plays a role in its biosynthetic pathways (Kawaide & Sassa, 1993).
- It is involved in the regulation of shoot elongation in birch and alder, countering growth inhibition induced by various factors (Junttila, 1993).
- The endogenous levels of GA1 in rice seeds are linked to the regulation of α-amylase activity during seed germination (Choi et al., 1996).
Safety And Hazards
Gibberellin A1 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Recent advances suggest that species-specific gibberellin modifications were acquired during flowering plant evolution . Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression . The potential applications of GA synthetic biology for plant development are also being discussed .
properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLRLWOEMWYQK-OBDJNFEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969689 | |
Record name | Gibberellin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A1 | |
CAS RN |
545-97-1 | |
Record name | Gibberellin A1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gibberellin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gibberellin A1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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